3-(4-Isopropoxyphenyl)butanoic acid
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Overview
Description
3-(4-Isopropoxyphenyl)butanoic acid is an organic compound with the molecular formula C13H18O3. It is characterized by the presence of a butanoic acid moiety attached to a phenyl ring substituted with a propan-2-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropoxyphenyl)butanoic acid typically involves the reaction of 4-hydroxyphenylbutanoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(4-Isopropoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-(4-Isopropoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyphenylbutanoic acid: Lacks the propan-2-yloxy group, resulting in different chemical properties and reactivity.
3-(4-methoxyphenyl)butanoic acid: Contains a methoxy group instead of a propan-2-yloxy group, leading to variations in its biological activity and applications.
Uniqueness
3-(4-Isopropoxyphenyl)butanoic acid is unique due to the presence of the propan-2-yloxy group, which influences its solubility, reactivity, and potential biological effects. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-(4-propan-2-yloxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-12-6-4-11(5-7-12)10(3)8-13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15) |
InChI Key |
RTXMHHODBNYMGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)CC(=O)O |
Origin of Product |
United States |
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